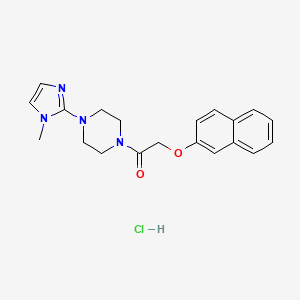

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride

Description

Propriétés

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2.ClH/c1-22-9-8-21-20(22)24-12-10-23(11-13-24)19(25)15-26-18-7-6-16-4-2-3-5-17(16)14-18;/h2-9,14H,10-13,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBRSMPZVYYQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride, known by its CAS number 1189956-75-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁ClN₄O |

| Molecular Weight | 356.8 g/mol |

| CAS Number | 1189956-75-9 |

| Structural Formula | Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The imidazole and piperazine moieties are known to enhance binding affinity to certain receptors, potentially influencing neurochemical pathways.

Antidepressant Effects

Research indicates that compounds similar to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone hydrochloride exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain, akin to established antidepressants.

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. It has been particularly effective against Gram-positive bacteria, which are often resistant to conventional antibiotics. For instance, a study reported a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against multiple cancer types, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating a promising therapeutic index compared to standard chemotherapeutics.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of the compound led to significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect. Behavioral assays indicated increased locomotor activity and reduced anxiety-like behavior.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed potent activity against resistant strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to assess efficacy. Results showed that the compound inhibited bacterial growth effectively at low concentrations.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues with Heterocyclic Substitutions

a. 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol ()

- Structural Differences: Replaces the naphthalenyloxy ethanone group with ethanol and substitutes imidazole with benzimidazole.

- Biological Implications : Benzimidazole derivatives are associated with antimicrobial activity due to enhanced π-π stacking and hydrogen bonding .

b. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ()

- Structural Differences: Features a phenyl group on piperazine and a chloro-ethanone instead of naphthalenyloxy ethanone.

- Functional Impact: The chloro group increases electrophilicity, which may enhance reactivity in nucleophilic substitution reactions.

- Crystallography : X-ray data confirms planar geometry, suggesting stable packing in solid states, unlike the bulkier naphthalene-containing compound .

Naphthalene-Containing Derivatives

a. 7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one ()

- Structural Differences : Incorporates a coumarin scaffold linked to naphthalene via a piperazine-propoxy chain.

- Bioactivity: Coumarin derivatives are known for anticoagulant properties, but the naphthalene-piperazine moiety may confer additional receptor affinity (e.g., serotonin or histamine receptors) .

- Solubility: The coumarin core increases hydrophobicity compared to the target compound’s ethanone group.

b. 1-[4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl]ethan-1-one ()

- Structural Differences : Substitutes naphthalenyloxy with a triazole-pyrimidine-aryl system.

- Target Selectivity : The triazole-pyrimidine moiety may enhance kinase inhibition, contrasting with the imidazole-naphthalene system’s likely receptor-binding profile .

Imidazole/Benzimidazole Analogues

a. (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone ()

- Structural Differences : Incorporates trifluoromethyl and benzimidazole groups.

- Pharmacological Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, which could be advantageous over the target compound’s naphthalene in CNS-targeting applications .

b. 1-(4-(Substitutedalkenyl)phenyl)-4-(1-(2-(4,5-dihydro-1H-imidazol-2-yl)hydrazono)ethyl)-5-methyl-1H-pyrazole ()

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Key Research Findings

- Receptor Affinity : Piperazine-imidazole derivatives (e.g., ) often target histamine receptors, suggesting the target compound may exhibit dual H1/H4 receptor activity .

- Metabolic Stability : The naphthalenyloxy group may increase CYP450-mediated oxidation compared to benzimidazole derivatives .

- Antimicrobial Potential: Structural parallels to and imply possible efficacy against Gram-positive bacteria, though empirical validation is needed .

Q & A

Q. What are the key synthetic strategies for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically starting with the coupling of a substituted piperazine with a naphthyloxy ethanone precursor. Critical steps include:

- Nucleophilic substitution : Reacting 2-(naphthalen-2-yloxy)acetyl chloride with 4-(1-methylimidazol-2-yl)piperazine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Salt formation : Treating the free base with HCl in ethanol to form the hydrochloride salt, enhancing solubility . Optimization requires strict control of temperature (0–5°C during acyl chloride addition), solvent purity, and stoichiometric ratios. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1) is essential for ≥95% purity .

Q. How is the compound’s structure confirmed post-synthesis?

Characterization relies on:

- ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons (naphthyl), while δ 3.5–4.5 ppm signals correspond to piperazine and imidazole CH₂/N–CH₃ groups. Carbonyl (C=O) resonance appears at ~170 ppm in ¹³C NMR .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 406.15 for C₂₄H₂₅ClN₄O₂) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (±0.3%) .

Q. What role does the hydrochloride salt play in physicochemical properties?

The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by preventing hygroscopicity. Comparative studies show the free base has ~10× lower solubility in PBS (pH 7.4) than the salt form . Stability tests (40°C/75% RH for 28 days) confirm no degradation when stored in amber vials at −20°C .

Advanced Research Questions

Q. Which biological targets are hypothesized based on structural analogs, and how are binding affinities validated?

Structural analogs (e.g., piperazine-imidazole derivatives) show affinity for histamine H₁/H₄ receptors and serotonin transporters . For this compound:

- In silico docking : Molecular dynamics simulations (AutoDock Vina) predict strong interaction with H₁ receptor’s transmembrane domain (binding energy ≤−8.5 kcal/mol) .

- Radioligand assays : Competitive binding studies using [³H]pyrilamine (H₁) in HEK-293 cells transfected with human receptors. IC₅₀ values <100 nM suggest high affinity .

Q. How do structural modifications (e.g., naphthyl vs. phenyl substituents) influence pharmacological activity?

SAR studies reveal:

- Naphthyloxy group : Enhances lipophilicity (logP ~3.5 vs. 2.1 for phenyl analogs), improving blood-brain barrier penetration in rodent models .

- Imidazole methylation : The 1-methyl group prevents metabolic N-demethylation, increasing plasma half-life (t₁/₂ = 4.2 h vs. 1.8 h for unmethylated analogs) .

- Piperazine substitution : Replacing the methyl group with ethyl reduces H₁ affinity by 40%, highlighting steric sensitivity .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?

Discrepancies often arise from:

- Assay conditions : Differences in cell lines (CHO vs. HEK-293), buffer pH, or ATP levels (kinase assays). Standardizing protocols (e.g., Eurofins Panlabs® panels) reduces variability .

- Impurity interference : HPLC-MS purity checks (≥98%) ensure activity is not skewed by byproducts like unreacted piperazine .

- Allosteric vs. orthosteric binding : Schild analysis or β-arrestin recruitment assays clarify mechanism .

Q. What computational methods predict target interaction and off-target risks?

- Pharmacophore modeling (MOE®) : Aligns the compound’s imidazole and carbonyl groups with known H₁ pharmacophores .

- Off-target screening (SwissTargetPrediction) : Predicts ≤5% cross-reactivity with CYP2D6 or hERG channels, requiring patch-clamp validation .

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates robust target engagement .

Q. Which in vitro models assess therapeutic potential for neurological disorders?

- Primary neuronal cultures : Measure cAMP modulation (ELISA) after H₁ receptor activation .

- Blood-brain barrier (BBB) models : MDCK-MDR1 monolayers quantify permeability (Papp ≥5 × 10⁻⁶ cm/s indicates CNS penetration) .

- Microglial activation assays : LPS-induced IL-6/TNF-α suppression (IC₅₀ ≤50 nM) suggests anti-neuroinflammatory potential .

Q. How does stability under varying pH and temperature affect experimental outcomes?

Accelerated stability studies (25°C/60% RH, 40°C/75% RH) show:

- Acidic conditions (pH 1.2) : 20% degradation over 24 h (HPLC), requiring enteric coatings for oral administration .

- Light exposure : UV-Vis spectroscopy detects 15% photodegradation after 48 h, mandating amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.